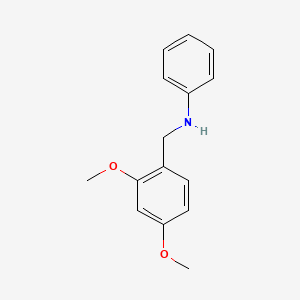![molecular formula C19H26N2O B5863154 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DETDA, is a chemical compound that has gained attention in scientific research due to its unique structural properties. DETDA belongs to the family of triazabicyclodecene (TBD) compounds, which have been found to have potential applications in various fields, including catalysis, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to involve the formation of a coordination complex with the target molecule or receptor. The TBD moiety of this compound can act as a Lewis base, forming a coordinate bond with a Lewis acid, such as a metal ion or a hydrogen bond acceptor. This coordination can enhance the reactivity and selectivity of the target molecule or receptor, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, some studies have suggested that this compound can modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and dopamine receptors. These effects may be related to the potential therapeutic applications of this compound in neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments include its high stability, low toxicity, and easy synthesis. This compound can also be easily modified to introduce different functional groups or chiral centers, allowing for the synthesis of a wide range of derivatives with diverse properties. However, the limitations of using this compound include its relatively high cost and limited commercial availability. Additionally, the mechanism of action and biochemical effects of this compound are still not fully understood, which may limit its potential applications in some fields.
Future Directions
There are several future directions for the research on 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Firstly, more studies are needed to elucidate the mechanism of action and biochemical effects of this compound, which may provide insights into its potential therapeutic applications. Secondly, the synthesis of new derivatives of this compound with improved properties, such as higher activity and selectivity, should be explored. Thirdly, the application of this compound in other fields, such as energy storage and environmental remediation, should be investigated. Finally, the development of more efficient and cost-effective synthesis methods for this compound and its derivatives should be pursued.
Synthesis Methods
The synthesis of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 3-methylbenzylamine and ethyl cyanoacetate in the presence of a TBD catalyst. The reaction proceeds through a Michael addition followed by a cyclization step, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst loading.
Scientific Research Applications
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have potential applications in various scientific fields. In catalysis, this compound has been used as a ligand for transition metal catalysts, which have shown high activity and selectivity in various reactions, such as cross-coupling, hydrogenation, and oxidation. In drug discovery, this compound has been explored as a scaffold for the design of new drugs, especially for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high strength, thermal stability, and electrical conductivity.
properties
IUPAC Name |
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-8-6-7-14(3)9-15/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNGRYEZACUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC(=C4)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)

![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)